1-{2-[2-(2-sec-butylphenoxy)ethoxy]ethyl}pyrrolidine
Overview
Description
1-{2-[2-(2-sec-butylphenoxy)ethoxy]ethyl}pyrrolidine is a useful research compound. Its molecular formula is C18H29NO2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.219829168 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalysis
- Phosphine-catalyzed Annulation : A study by Zhu et al. (2003) on ethyl 2-methyl-2,3-butadienoate demonstrated its role as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, forming highly functionalized tetrahydropyridines. This synthesis pathway, involving ethoxyethyl pyrrolidine derivatives, underscores their utility in creating complex organic structures with complete regioselectivity and high yields, indicative of their potential in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003).
Material Science
- Conjugated Polymers : Chen et al. (2017) reported on alcohol-soluble conjugated polymers with pyridine incorporated at side chains for use as cathode interfacial layers in polymer solar cells. This research demonstrates the role of pyrrolidine derivatives in the development of materials with enhanced electronic properties, suitable for application in renewable energy technologies (Chen et al., 2017).
Chemical Synthesis
- Schiff Base Formation : Research on ethyl 4′-ethenyl-2′-oxo-4-phenyl-2-(3,4,5-trimethoxyphenyl)spiro[pyrrolidine-3,3′-indoline]-5-carboxylate monohydrate by Sathyanarayanan et al. (2008) highlights the structural complexity achievable through the manipulation of pyrrolidine frameworks. This work suggests the versatility of pyrrolidine derivatives in synthesizing compounds with potential pharmacological applications (Sathyanarayanan et al., 2008).
Analytical Chemistry
- Electroanalytic Properties : Mert et al. (2013) explored the electroanalytic and spectroscopic properties of N-substituted poly(bis-pyrrole) films, which are based on pyrrolidine derivatives. Their findings point to the application of such compounds in developing ion sensors and metal recovery technologies, showcasing the utility of pyrrolidine derivatives in environmental and analytical chemistry (Mert, Demir, & Cihaner, 2013).
Properties
IUPAC Name |
1-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-3-16(2)17-8-4-5-9-18(17)21-15-14-20-13-12-19-10-6-7-11-19/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHUJKPCBOUDMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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